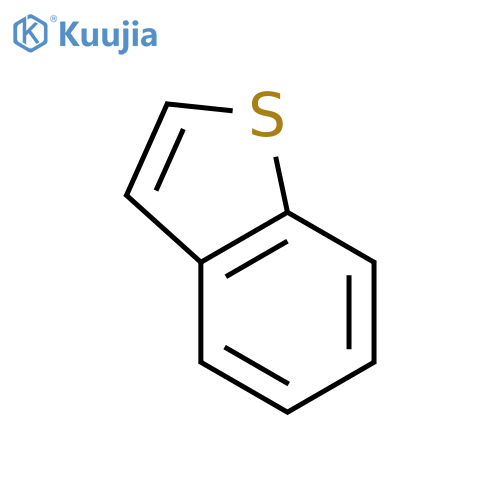Prevention of active-site destruction during the synthesis of high performance non-Pt cathode catalyst for fuel cells†
RSC Advances Pub Date: 2017-01-20 DOI: 10.1039/C6RA26454A
Abstract
Active-site destruction during the synthesis of porous non-Pt catalysts for the oxygen reduction reaction (ORR) is investigated in detail. Because of the carbon erosion caused by CO2 generated from the decomposition of CaCO3 template, active-sites are destroyed during the formation of the macroporous carbon-supported cobalt catalyst (Co/N-MPC) using Co-coordinated glucose–urea resin and a CaCO3 template. Removal of the CaCO3 template before its decomposition can effectively suppress this site destruction, thereby leading to a higher content of catalytic nitrogen species in the catalyst. Nitrogen-containing active-sites are unstable at temperatures over 800 °C. After optimizing the template removal and carbonization temperatures, the synthesized Co/N-MPC exhibits high catalytic activity towards ORR in both alkaline and acidic electrolytes. Its electron transfer number reaches 3.65 in alkaline and 3.75 in acidic electrolytes, respectively. The direct borohydride fuel cell with the synthesized Co/N-MPC shows a power density as high as 215 mW cm−2, which is comparable to that of the cell using 28.6 wt% Pt/C as a cathode catalyst under ambient conditions.

Recommended Literature
- [1] High-performance nanofibrous LaCoO3 perovskite cathode for solid oxide fuel cells fabricated via chemically assisted electrodeposition†
- [2] Phosphate ion functionalized CoP nanowire arrays for efficient alkaline hydrogen evolution†
- [3] Contents list
- [4] Polydopamine-embedded Cu2−xSe nanoparticles as a sensitive biosensing platform through the coupling of nanometal surface energy transfer and photo-induced electron transfer†
- [5] Slow rotation in tetra-arylmethanes
- [6] Radiolytic activation of a cytarabine prodrug possessing a 2-oxoalkyl group: one-electron reduction and cytotoxicity characteristics†
- [7] Transcriptomic analysis reveals key genes related to antioxidant mechanisms of Hylocereus undatus quality improvement by trypsin during storage†
- [8] Visualization diagnosis of acute cerebral ischemia via sulfane sulfur-activated photoacoustic imaging†
- [9] LC-MS analysis of Myrica rubra extract and its hypotensive effects via the inhibition of GLUT 1 and activation of the NO/Akt/eNOS signaling pathway†
- [10] Nanoscale transport of energy and mass flux during evaporation of liquid droplets into inert gas: computer simulations and experiments†

Journal Name:RSC Advances
Research Products
-
CAS no.: 11095-43-5
-
CAS no.: 13497-61-5
-
CAS no.: 19773-24-1









